Superior Aqueous Solubility Enables Co-Solvent-Free Assay Design
R-87366 exhibits a water solubility of 4.2 mg/mL at 25°C, representing a ≥100-fold improvement over the structurally analogous AHPBA-based inhibitor KNI-272 (4 µg/mL) and markedly exceeding the solubility of clinically approved PIs such as saquinavir (insoluble), ritonavir (insoluble), amprenavir (0.04 mg/mL), and darunavir (0.08–0.15 mg/mL) [1].
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | 4.2 mg/mL |
| Comparator Or Baseline | KNI-272: 0.004 mg/mL (4 µg/mL); Saquinavir: Insoluble; Ritonavir: Insoluble; Amprenavir: 0.04 mg/mL; Darunavir: 0.08–0.15 mg/mL |
| Quantified Difference | ≥100-fold vs. KNI-272; >100-fold vs. amprenavir; ~30-fold vs. darunavir |
| Conditions | 25°C, pH not specified (aqueous) |
Why This Matters
This solubility advantage permits direct dissolution in aqueous buffers for cell culture and biochemical assays, eliminating the need for DMSO or other organic co-solvents that can introduce cytotoxicity or assay interference.
- [1] Komai T, et al. Biol Pharm Bull. 1997 Feb;20(2):175-80. doi: 10.1248/bpb.20.175. View Source
